Cas no 270063-46-2 (Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid)

Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The benzothienyl side chain introduces aromatic and hydrophobic character, making it valuable for designing peptides with specific structural or binding properties. This chiral building block is synthesized with high enantiomeric purity, ensuring consistency in peptide assembly. Its compatibility with standard Fmoc-based protocols and robust stability under SPPS conditions makes it a reliable choice for researchers developing modified peptides for pharmaceutical or biochemical applications.
Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid structure
270063-46-2 structure
Product Name:Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid
CAS No:270063-46-2
MF:C27H23NO4S
MW:457.54082608223
MDL:MFCD01861042
CID:252997
PubChem ID:2761632
Update Time:2025-06-07

Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid
    • Fmoc-(3-benzothienyl)-L-beta-homoalanine
    • Fmoc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid
    • Fmoc-β-HoAla(3-benzothienyl)-OH
    • FMOC-(S)-3-AMINO-4-(3-BENZOTHIENYL)BUTANOIC ACID
    • FMOC-ALA(3-BZT)-(C*CH2)OH
    • Fmoc-b-HoAla(3-benzothienyl)-OH
    • RARECHEM AK PT F043
    • CS-0062196
    • MFCD01861042
    • (3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • W18426
    • AC-22107
    • PS-12058
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoicacid
    • Fmoc-(S)-3-Amino-4-(3-benzothienyl)butyric acid
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(benzo[b]thiophen-3-yl)butanoic acid
    • 270063-46-2
    • AKOS015948903
    • (3S)-4-(1-benzothiophen-3-yl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
    • Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid
    • MDL: MFCD01861042
    • Inchi: 1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30)/t18-/m0/s1
    • InChI Key: AOUNLYYDVNQRKT-SFHVURJKSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)C[C@@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 457.13500
  • Monoisotopic Mass: 457.135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104A^2
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.331
  • Boiling Point: 702.4°Cat760mmHg
  • Flash Point: 378.6°C
  • Refractive Index: 1.676
  • PSA: 103.87000
  • LogP: 6.21670

Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid Security Information

  • HazardClass:IRRITANT

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Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid Suppliers

Amadis Chemical Company Limited
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(CAS:270063-46-2)Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:08
Price ($):172.0/522.0
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Additional information on Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid

Introduction to Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid (CAS No. 270063-46-2)

Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid (CAS No. 270063-46-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique structural features, plays a crucial role in the synthesis of peptide-based therapeutics and other bioactive molecules. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group and the chiral (S)-configuration at the amino position makes it particularly valuable for applications in asymmetric synthesis and enantioselective drug development.

The chemical structure of Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid consists of a butyric acid backbone substituted with a 3-benzothienyl moiety. This benzothienyl group, a fused heterocyclic ring system containing both benzene and thiophene rings, contributes to the compound's distinct physicochemical properties. These properties are essential for its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where precise control over molecular structure is critical for achieving desired biological activity.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from peptide-like structures. Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid serves as a key building block in these syntheses due to its ability to undergo selective reactions while maintaining chiral integrity. The Fmoc group, which is commonly used in solid-phase peptide synthesis (SPPS), allows for the temporary protection of the amino group during synthetic steps, preventing unwanted side reactions while facilitating controlled elongation of the peptide chain.

The chiral (S)-configuration of the amino acid derivative is particularly important in drug design, as many biologically active compounds exhibit enantioselective interactions with their targets. The (S)-enantiomer of this compound ensures that any resulting peptides or bioconjugates retain this crucial stereochemical information, which can significantly impact their efficacy and safety profiles. This specificity is highly valued in medicinal chemistry, where even small changes in molecular configuration can lead to substantial differences in biological activity.

Recent advancements in synthetic methodologies have further highlighted the utility of Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid. For instance, modern solid-phase peptide synthesis techniques have been refined to accommodate more complex building blocks like this one, enabling the rapid assembly of intricate peptide sequences. Additionally, improvements in chromatographic purification methods have made it easier to isolate high-purity batches of this compound, which is essential for pharmaceutical applications where impurities can compromise efficacy and safety.

The incorporation of the 3-benzothienyl group into the molecular framework also imparts unique electronic and steric properties that can be exploited in drug design. This moiety has been shown to influence both hydrophobicity and electronic distribution within a molecule, potentially enhancing binding affinity or modulating metabolic stability. Such features are particularly valuable when designing drugs that require specific interactions with biological targets, such as enzymes or receptors.

In academic research, Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid has been employed in studies aimed at understanding the role of specific amino acid residues in protein-protein interactions. By incorporating this compound into designed peptides, researchers can investigate how structural motifs influence binding affinity and specificity. These insights are crucial for developing targeted therapies that modulate protein function without affecting other biological processes.

The pharmaceutical industry has also leveraged this compound in the development of novel drug candidates. Its structural features make it a versatile intermediate for synthesizing peptidomimetics—molecules that mimic peptides but with improved pharmacokinetic properties. Such peptidomimetics are being explored for various therapeutic indications, including oncology, immunology, and neurology. The ability to precisely control stereochemistry and functional groups makes Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid an indispensable tool in these efforts.

From a synthetic chemistry perspective, one of the key challenges associated with this compound is its sensitivity to environmental conditions during storage and handling. The Fmoc group, while providing excellent protection under standard conditions, can be susceptible to hydrolysis if exposed to moisture or acidic environments. Therefore, stringent quality control measures must be implemented to ensure consistent purity and reactivity throughout its supply chain.

The growing demand for high-quality intermediates like Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid has prompted advancements in manufacturing technologies. Continuous flow chemistry, for example, has emerged as a powerful tool for producing complex organic molecules with high efficiency and scalability. This approach allows for better control over reaction conditions, reducing the risk of side products and improving overall yield—a critical consideration when producing intermediates for large-scale pharmaceutical applications.

In conclusion, Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric acid (CAS No. 270063-46-2) represents a significant advancement in synthetic chemistry and pharmaceutical development. Its unique structural features make it an invaluable building block for constructing biologically active molecules with precise stereochemical control. As research continues to uncover new applications for this compound, its importance is likely to grow further within both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:270063-46-2)Fmoc-(S)-3-amino-4-(3-benzothienyl)-butyric Acid
A1148403
Purity:99%/99%
Quantity:1g/5g
Price ($):172.0/522.0
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